PRT-060318 -

PRT-060318

Catalog Number: EVT-287467
CAS Number:
Molecular Formula: C18H24N6O
Molecular Weight: 340.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PRT-060318, also known as PRT318 or P142–76, is a novel selective inhibitor of the tyrosine kinase Syk, as an approach to HIT treatment. PRT318 completely inhibited HIT immune complex-induced aggregation of both human and transgenic HIT mouse platelets. Transgenic HIT model mice were treated with KKO, a mouse monoclonal HIT-like antibody, and heparin. The experimental group received orally dosed PRT318, whereas the control group received vehicle. Nadir platelet counts of PRT318-treated mice were significantly higher than those of control mice. When examined with a novel thrombosis visualization technique, mice treated with PRT318 had significantly reduced thrombosis.
Synthesis Analysis

The synthesis of PRT-060318 involves several key steps that focus on constructing its complex molecular framework. The compound is synthesized using a multi-step organic synthesis approach, which typically includes:

  1. Formation of the Pyrimidine Core: The synthesis begins with the preparation of a pyrimidine derivative, which serves as the backbone for further functionalization.
  2. Amine Coupling: An amine group is introduced through a coupling reaction, often involving reagents that facilitate the formation of amide bonds.
  3. Cyclization: The cyclization process incorporates a cyclohexyl group, contributing to the compound's stereochemistry and biological activity.
  4. Purification: The final product undergoes purification processes such as chromatography to achieve high purity levels (typically >98%) necessary for biological testing.

The detailed reaction conditions and specific reagents used in each step are crucial for optimizing yield and purity but are often proprietary or not fully disclosed in public literature .

Molecular Structure Analysis

PRT-060318's molecular structure features a pyrimidine ring substituted with an amino group and a tolylamino moiety. The stereochemistry is defined by the presence of a cyclohexylamine group, which contributes to its binding specificity for Syk kinase. Key structural elements include:

  • Pyrimidine Ring: The core structure that provides the necessary electronic properties for kinase inhibition.
  • Cyclohexylamine Group: This moiety plays a critical role in modulating the compound's interaction with the Syk active site.
  • Functional Groups: Various functional groups attached to the pyrimidine enhance solubility and bioavailability.

The three-dimensional conformation of PRT-060318 allows it to fit precisely into the active site of Syk kinase, inhibiting its activity effectively .

Chemical Reactions Analysis

PRT-060318 participates in several important chemical reactions relevant to its mechanism of action:

  1. Kinase Inhibition: The primary reaction involves binding to Syk kinase, where it inhibits phosphorylation processes essential for platelet activation. This occurs through competitive inhibition at the ATP-binding site.
  2. Platelet Aggregation Studies: In vitro experiments demonstrate that PRT-060318 can completely inhibit heparin-induced platelet aggregation in human platelet-rich plasma at concentrations as low as 0.3 μM.
  3. Cellular Mechanisms: The compound also influences cellular signaling pathways by modulating the phosphorylation state of various proteins downstream of Syk activation, impacting cell survival and migration in chronic lymphocytic leukemia cells .
Mechanism of Action

The mechanism of action for PRT-060318 primarily revolves around its ability to inhibit Syk kinase activity:

  • Inhibition of Platelet Activation: By blocking Syk kinase, PRT-060318 prevents the downstream signaling cascades initiated by FcγRIIA receptor activation on platelets. This leads to reduced calcium influx and diminished platelet aggregation.
  • Impact on Chronic Lymphocytic Leukemia Cells: In CLL models, PRT-060318 induces apoptosis in B cells and inhibits their migration towards chemokines, disrupting tumor progression.
  • Prevention of Thrombosis: In vivo studies have shown that treatment with PRT-060318 significantly reduces thrombus formation without increasing bleeding risk, indicating a favorable therapeutic profile .
Physical and Chemical Properties Analysis

PRT-060318 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in dimethyl sulfoxide (DMSO) and has a solubility greater than 5.6 mg/mL in water.
  • Stability: The compound shows stability under physiological conditions, making it suitable for biological applications.
  • Purity: High-performance liquid chromatography (HPLC) analysis confirms purity levels exceeding 98%, essential for reliable experimental outcomes.

These properties underscore its potential as a therapeutic agent in clinical settings .

Applications

PRT-060318 has several promising applications within scientific research and potential therapeutic contexts:

  1. Treatment of Heparin-Induced Thrombocytopenia: It has shown efficacy in preventing thrombocytopenia associated with heparin therapy, addressing a significant clinical challenge.
  2. Chronic Lymphocytic Leukemia Therapy: As an inhibitor of Syk kinase, it may serve as an effective treatment option for patients with chronic lymphocytic leukemia by inducing apoptosis in malignant B cells.
  3. Research Tool: PRT-060318 is utilized in research to study Syk-mediated signaling pathways and their implications in various hematological disorders.
Introduction to Syk Inhibition in Immune Thrombocytopenia

Role of Syk in FcγRIIA-Mediated Platelet Activation

FcγRIIA, the sole Fc receptor on human platelets, contains an ITAM motif that recruits Syk upon engagement with immune complexes (ICs). The activation sequence involves:

  • Receptor Cross-Linking: Heparin-PF4 (platelet factor 4) antibodies (e.g., KKO) bind to heparin-PF4 complexes, clustering FcγRIIA receptors [1].
  • ITAM Phosphorylation: Src-family kinases phosphorylate FcγRIIA’s ITAM tyrosines [1] [6].
  • Syk Recruitment: Syk docks via its SH2 domains, undergoing autophosphorylation (e.g., Tyr352) and full activation [1] [4].
  • Downstream Signaling: Activated Syk phosphorylates:
  • Bruton’s tyrosine kinase (BTK)
  • Phospholipase Cγ2 (PLCγ2), driving calcium flux and protein kinase C activation [6].This culminates in platelet aggregation, procoagulant microparticle release, and thromboxane A2 synthesis [1] [4].

Table 1: Key Signaling Molecules in FcγRIIA-Mediated Platelet Activation

MoleculeFunctionDownstream Effect
FcγRIIABinds IgG-heparin-PF4 immune complexesITAM phosphorylation
SykBinds phosphorylated ITAMs via SH2 domainsKinase activation, signal amplification
PLCγ2Hydrolyzes PIP2 to IP3 and DAGCalcium mobilization, PKC activation
BTKAmplifies BCR/FcR signalingSustained PLCγ activation

Pathophysiological Link Between Syk Signaling and Heparin-Induced Thrombocytopenia (HIT)

HIT is a paradigmatic antibody-mediated thrombotic disorder where heparin-PF4 IgG antibodies activate platelets via FcγRIIA. Syk activation is indispensable for HIT pathogenesis:

  • In Vitro Evidence: HIT immune complexes (heparin-PF4 + anti-PF4 antibodies) induce robust platelet aggregation and serotonin release in washed platelets. PRT-060318 (IC~50~ = 4 nM) abolishes this response by blocking Syk-dependent ITAM signaling [1] [7].
  • In Vivo Evidence: Transgenic mice expressing human FcγRIIA and PF4 develop severe thrombocytopenia and thrombosis when injected with HIT-like antibody KKO + heparin. Oral PRT-060318 (30 mg/kg twice daily) significantly:
  • Attenuated platelet depletion (nadir counts 65% higher than controls)
  • Reduced pulmonary thrombosis by >80% (visualized via Alexa750-labeled platelet imaging) [1] [4].
  • Cellular Amplification: Beyond platelets, Syk drives monocyte tissue factor expression and neutrophil extracellular trap (NET) release in HIT, propagating thrombin generation and endothelial injury [6].

Table 2: Components of HIT Immune Complexes and Syk Interactions

ComponentRole in HIT PathogenesisSyk-Dependent Pathway
Heparin-PF4 complexesForm ultralarge complexes (ULCs) with IgGBinds FcγRIIA on platelets
Anti-PF4 IgG (KKO)Cross-links FcγRIIA receptorsITAM phosphorylation
FcγRIIAPlatelet surface receptor for IgGSyk recruitment via phosphorylated ITAM
MonocytesExpress tissue factorSyk-NF-κB axis activation

PRT-060318 as a Novel Therapeutic Strategy for Antibody-Mediated Thrombotic Disorders

PRT-060318 (PRT318) is a selective, orally bioavailable Syk inhibitor from the pyrimidine-5-carboxamide class. Its chemical structure, (2-((1R,2S)-2-aminocyclohexylamino)-4-(m-tolylamino)pyrimidine-5-carboxamide), confers high specificity for Syk’s ATP-binding pocket (IC~50~ = 4 nM), with minimal off-target effects on related kinases (e.g., BTK, JAK) at therapeutic doses [1] [7]. Key therapeutic advantages include:

  • Mechanistic Precision: Unlike heparin alternatives (e.g., direct thrombin inhibitors), PRT-060318 directly disrupts the FcγRIIA-Syk-ITAM axis upstream of platelet activation, offering targeted control of immune-driven thrombosis [1].
  • Broad Cellular Inhibition: Suppresses proinflammatory cytokine release (IL-6, IL-8) from monocytes and endothelial cells activated by HIT ICs, mitigating systemic inflammation [5] [6].
  • Synergy with BCR Signaling Inhibitors: In chronic lymphocytic leukemia (CLL) models, PRT-060318 inhibits BCR-triggered CCL3/CCL4 secretion and cell migration, suggesting applicability in malignancy-associated thrombotic states [7].

Table 3: Comparison of PRT-060318 with Clinical-Stage Syk Inhibitors

InhibitorSyk IC~50~Key IndicationsDifferentiating Features of PRT-060318
PRT-0603184 nMHIT, autoimmune ITPHighest Syk specificity; minimal off-target kinase activity
Fostamatinib (R406)41 nMITP, rheumatoid arthritisActive metabolite of prodrug; inhibits VEGFR/FLT3
Entospletinib7.7 nMCLL, NHLPotent in B-cell malignancies; spares T-cells

Therapeutic Evidence:

  • Platelet Aggregation Studies: PRT-060318 (0.5–3 μM) completely blocked aggregation in human platelet-rich plasma exposed to HIT immune complexes. Serotonin release assays (SRA) confirmed near-total inhibition (≥95%) of platelet dense granule secretion at 1 μM [1] [4].
  • Signaling Cascade Disruption: Prevents phosphorylation of:
  • Syk (Tyr352) → Abrogates kinase activation
  • PLCγ2 (Tyr759) → Suppresses calcium mobilization
  • ERK1/2 → Attenuates proinflammatory gene expression [1] [5].
  • Disease-Modifying Potential: In IgA nephropathy models, Syk inhibitors reduce tubular IL-6/IL-8 synthesis by inhibiting NF-κB and MAPK pathways, highlighting applicability beyond HIT [5].

Schematic: PRT-060318 Mechanism in HIT

HIT IC (heparin-PF4 + IgG)  │  └─► FcγRIIA clustering → ITAM phosphorylation  │  └─► Syk recruitment (blocked by PRT-060318)  │  ├─► PLCγ2 → Ca²⁺ flux → platelet aggregation  │  └─► NF-κB/MAPK → cytokine release  

PRT-060318 exemplifies a targeted approach to decouple pathogenic immune activation from thrombosis. Its high Syk specificity positions it as a promising candidate for HIT and related disorders driven by Fc receptor signaling.

Properties

Product Name

PRT-060318

IUPAC Name

2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-(3-methylanilino)pyrimidine-5-carboxamide

Molecular Formula

C18H24N6O

Molecular Weight

340.4 g/mol

InChI

InChI=1S/C18H24N6O/c1-11-5-4-6-12(9-11)22-17-13(16(20)25)10-21-18(24-17)23-15-8-3-2-7-14(15)19/h4-6,9-10,14-15H,2-3,7-8,19H2,1H3,(H2,20,25)(H2,21,22,23,24)/t14-,15+/m0/s1

InChI Key

NZNTWOVDIXCHHS-LSDHHAIUSA-N

SMILES

CC1=CC(=CC=C1)NC2=NC(=NC=C2C(=O)N)NC3CCCCC3N

Solubility

soluble in DMSO, not soluble in water.

Synonyms

2-(2-aminocyclohexylamino)-4-(m-tolylamino)pyrimidine-5-carboxamide
PRT 060318
PRT-060318
PRT060318

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC(=NC=C2C(=O)N)NC3CCCCC3N

Isomeric SMILES

CC1=CC(=CC=C1)NC2=NC(=NC=C2C(=O)N)N[C@@H]3CCCC[C@@H]3N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.